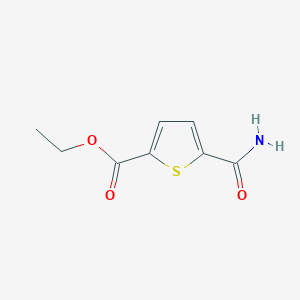![molecular formula C5H2Cl2N4 B1394526 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1196157-42-2](/img/structure/B1394526.png)
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Overview
Description
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C5H2Cl2N4 . It is part of the pyrazolo[4,3-d]pyrimidine class of compounds, which are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives, including this compound, often involves multicomponent reactions . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
Pyrazolo[4,3-d]pyrimidine derivatives, including this compound, can undergo various chemical reactions. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 189 . It should be stored at -20°C in sealed storage, away from moisture .Scientific Research Applications
Kinase Inhibitor Potential
- 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine shows potential as a kinase inhibitor. Its transformation into a novel pentacyclic heteroaromatic compound demonstrates its potential in synthesizing kinase inhibitors like cyclin-dependent kinase inhibitors (Havlícek et al., 2015).
Phosphodiesterase 5 (PDE5) Inhibitors
- This compound class has been identified as potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors, showing significant advancement as a clinical candidate (Tollefson et al., 2010).
Synthesis of Novel Compounds
- There's a notable synthesis of derivatives like 5-chloroformycin A and 5-chloro-2'-deoxyformycin A from this compound, highlighting its role in creating new chemical entities (Upadhya et al., 1986).
Anticancer Potential
- Derivatives of this compound have been explored for their anticancer properties. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, show significant potential in anticancer applications (Arias-Gómez et al., 2021).
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, a related class, exhibit A1 adenosine receptor affinity, suggesting potential applications in related therapeutic areas (Harden et al., 1991).
Synthetic Pathways Exploration
- The compound is used in the development of synthetic pathways for fused pyrazolo-pyrimidine hybrids, demonstrating its role in advancing chemical synthesis methods (Sambaiah et al., 2019).
Pharmacological Activities
- Pyrazolo[4,3-d]pyrimidine derivatives exhibit a range of pharmacological activities, such as anti-infectious and cytokinin antagonistic properties, underlining the versatility of this chemical class (Cherukupalli et al., 2018).
Novel Synthetic Approaches
- Innovative synthetic approaches for creating pyrazolo[4,3-d]pyrimidine derivatives, highlighting the compound's role in expanding synthetic chemistry methodologies, have been developed (Davoodnia et al., 2008).
Medicinal Chemistry Applications
- Studies have shown the significance of this compound in medicinal chemistry, particularly in creating compounds with a wide range of biological activities (Jismy et al., 2017).
Development of Novel Bioactive Compounds
- Research has led to the successful synthesis of novel 2,3-substituted derivatives, further expanding the potential applications of this compound in creating bioactive substances (Brady et al., 2009).
Anti-proliferative Agents
- The compound's derivatives have been synthesized for use as anti-proliferative agents, highlighting their potential in cancer treatment (Atta et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
This compound inhibits CDK2, leading to the dephosphorylation of retinoblastoma protein and RNA polymerase II . This inhibition disrupts the normal cell cycle progression and induces apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . Specifically, it leads to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within cells .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. It’s important to note that the compound should be stored at -20°C in a sealed storage, away from moisture .
Safety and Hazards
Future Directions
The future directions for 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and related compounds are likely to involve further exploration of their potential as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
properties
IUPAC Name |
5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKWJMYABEAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693409 | |
| Record name | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196157-42-2 | |
| Record name | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)




![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)





![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)